1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1303972-95-3
VCID: VC8228615
InChI: InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-16(8-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
SMILES: CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C
Molecular Formula: C13H21F2NO4
Molecular Weight: 293.31 g/mol

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate

CAS No.: 1303972-95-3

Cat. No.: VC8228615

Molecular Formula: C13H21F2NO4

Molecular Weight: 293.31 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate - 1303972-95-3

Specification

CAS No. 1303972-95-3
Molecular Formula C13H21F2NO4
Molecular Weight 293.31 g/mol
IUPAC Name 1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-16(8-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
Standard InChI Key VAUFIYFDCANVBM-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate belongs to the class of heterocyclic organic compounds, specifically piperidine derivatives. Its molecular formula, C₁₃H₂₁F₂NO₄, corresponds to a molecular weight of 293.31 g/mol . The IUPAC name, 1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate, reflects its bifunctional ester groups and difluoro substitution at the 3-position of the piperidine ring .

Key Structural Attributes:

  • Piperidine Core: A six-membered saturated ring with nitrogen at position 1.

  • Fluorine Substitution: Two fluorine atoms at the 3-position, enhancing electronegativity and potential bioactivity.

  • Ester Groups: tert-Butyl and ethyl esters at positions 1 and 4, respectively, providing steric bulk and hydrolytic stability .

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number1303972-95-3
Molecular FormulaC₁₃H₂₁F₂NO₄
Molecular Weight293.31 g/mol
IUPAC Name1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
SMILESCCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C
InChIKeyVAUFIYFDCANVBM-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

Synthetic routes to 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate involve multi-step organic reactions, though detailed protocols remain proprietary. General strategies for analogous piperidine derivatives include:

  • Ring Formation: Cyclization of amines with carbonyl compounds.

  • Fluorination: Introduction of fluorine via electrophilic or nucleophilic agents.

  • Esterification: Protection of carboxylic acid groups as tert-butyl and ethyl esters.

Industrial-scale production requires stringent control over reaction conditions to ensure purity ≥95%, as specified by suppliers .

Applications in Pharmaceutical Research

Piperidine derivatives are ubiquitous in drug discovery, and this compound’s unique features position it as a versatile intermediate:

Bioisosteric Replacement

The difluoro group serves as a bioisostere for hydroxyl or methyl groups, modulating pharmacokinetic properties without altering steric demands . This substitution is particularly valuable in optimizing metabolic stability and target binding.

Protease Inhibitor Scaffolds

Piperidine cores are common in protease inhibitors (e.g., HIV-1 protease inhibitors). The tert-butyl ester may enhance lipophilicity, aiding blood-brain barrier penetration for central nervous system targets.

Fluorine-Mediated Interactions

Fluorine’s electronegativity facilitates hydrogen bonding and dipole interactions with biological targets, potentially improving binding affinity and selectivity .

Hazard CategoryPrecautionary Action
Oral Toxicity (H302)Avoid ingestion; rinse mouth if exposed
Skin Irritation (H315)Wash with soap and water
Eye Irritation (H319)Rinse eyes for 15 minutes
Respiratory (H335)Use respiratory protection

Future Research Directions

While current applications focus on medicinal chemistry, emerging opportunities include:

  • Catalysis: As a ligand in asymmetric synthesis.

  • Material Science: Fluorine’s role in polymer stability.

  • Chemical Biology: Probing enzyme active sites via fluorine NMR.

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